

N-(4-chlorobenzyl)cyclopropanamine molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(4-chlorobenzyl)cyclopropanamine
Cat. No.:	B094924

[Get Quote](#)

An In-depth Technical Guide on N-(4-chlorobenzyl)cyclopropanamine

This technical guide provides a detailed overview of **N-(4-chlorobenzyl)cyclopropanamine**, focusing on its molecular weight, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification and Properties

N-(4-chlorobenzyl)cyclopropanamine is a chemical compound featuring a cyclopropylamine moiety attached to a 4-chlorobenzyl group. Its molecular structure directly influences its physicochemical properties.

Physicochemical Data

The quantitative properties of **N-(4-chlorobenzyl)cyclopropanamine** are summarized in the table below. The molecular weight and formula are identical to its isomer, N-(2-chlorobenzyl)cyclopropanamine.^[1]

Property	Value	Source
Molecular Formula	$C_{10}H_{12}ClN$	[1]
Molecular Weight	181.66 g/mol	[1]
IUPAC Name	N-[(4-chlorophenyl)methyl]cyclopropanamine	-
CAS Number	133512-82-0	-

Synthesis and Characterization

The synthesis of **N-(4-chlorobenzyl)cyclopropanamine** can be achieved through several established synthetic routes. A common and effective method is reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines the synthesis of **N-(4-chlorobenzyl)cyclopropanamine** from 4-chlorobenzaldehyde and cyclopropylamine.

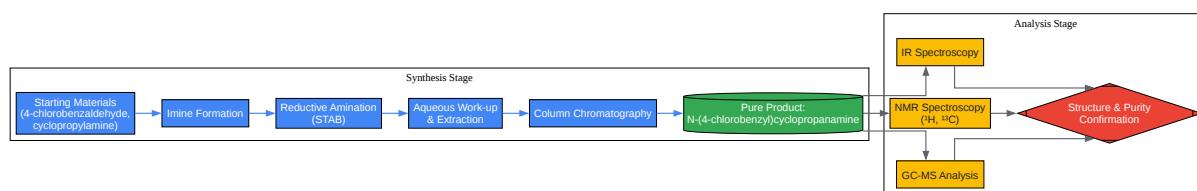
Materials:

- 4-chlorobenzaldehyde
- Cyclopropylamine
- Sodium triacetoxyborohydride (STAB)
- 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic acid (glacial)
- Saturated sodium bicarbonate solution
- Dichloromethane (DCM)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Imine Formation:** In a clean, dry round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) in 1,2-dichloroethane.
- Add cyclopropylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
- **Reduction:** To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.
- Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- **Work-up:** Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **N-(4-chlorobenzyl)cyclopropanamine**.


Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the compound and confirm its molecular weight by identifying the molecular ion peak ($m/z = 181.66$).^[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can confirm the molecular structure by showing characteristic chemical shifts and coupling constants for the protons and carbons in the cyclopropyl and 4-chlorobenzyl groups.^[3]
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching, C-H bonds (aromatic and aliphatic), and the C-Cl bond.^[2]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of **N-(4-chlorobenzyl)cyclopropanamine**.

[Click to download full resolution via product page](#)

Caption: Synthesis and analysis workflow for **N-(4-chlorobenzyl)cyclopropanamine**.

Biological Context

Compounds containing cyclopropane rings are of significant interest in medicinal chemistry due to their unique structural and electronic properties, which can confer desirable biological activities.^[4] Derivatives of cyclopropanamine have been investigated for a range of applications, including their potential as antimicrobial and antidepressant agents.^[4] The N-benzyl substituent is also a common feature in bioactive molecules, often contributing to receptor binding and metabolic stability.^[2] The specific biological activity profile of **N-(4-chlorobenzyl)cyclopropanamine** would require dedicated screening and pharmacological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(4-chlorobenzyl)cyclopropanamine molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094924#n-4-chlorobenzyl-cyclopropanamine-molecular-weight\]](https://www.benchchem.com/product/b094924#n-4-chlorobenzyl-cyclopropanamine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com